7-Bromo-1-propylindolin-2-one
Description
Structural Overview and Nomenclature
Molecular Architecture
7-Bromo-1-propylindolin-2-one features a bicyclic framework comprising a benzene ring fused to a five-membered lactam ring. The bromine atom is substituted at the 7-position of the benzene ring, while a propyl group (-CH2CH2CH3) occupies the 1-position of the indolinone core. The lactam oxygen at the 2-position completes the heterocyclic structure.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular formula | C11H12BrNO |
| Molecular weight | 254.12 g/mol |
| IUPAC name | This compound |
| SMILES | O=C1N(C2=C(C=CC=C2Br)C1)CCC |
The IUPAC nomenclature follows standard rules for bicyclic lactams, prioritizing the lactam oxygen and substituent positions. The propyl group’s placement at the 1-position distinguishes it from analogs like 7-bromo-2-isopropylisoindolin-1-one.
Crystallographic and Spectroscopic Features
While crystallographic data for this compound remains unreported, related brominated indolinones exhibit planar aromatic systems with slight distortions due to steric effects from substituents. Infrared spectroscopy typically shows strong absorptions for the lactam carbonyl (1650–1700 cm⁻¹) and C-Br stretches (500–600 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would display distinct signals for the propyl chain’s methylene protons (δ 1.0–1.5 ppm) and aromatic protons deshielded by bromine (δ 7.2–7.8 ppm).
Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
7-bromo-1-propyl-3H-indol-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-2-6-13-10(14)7-8-4-3-5-9(12)11(8)13/h3-5H,2,6-7H2,1H3 |
InChI Key |
HTAKDGANCXIWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Workup and Characterization:
-
Purification : Column chromatography (eluent: ethyl acetate/hexane = 1:4).
-
Spectroscopic Data :
This method highlights the utility of copper catalysis in constructing spirocyclic indolinones, though the target compound itself (This compound ) may serve as a precursor or intermediate in such syntheses.
Alternative Routes from Indoline Derivatives
While direct synthesis protocols for this compound are limited in the provided sources, analogous pathways from indoline derivatives offer insights into potential strategies:
Hypothetical Reaction Conditions:
-
Substrate : 1-Propylindolin-2-one
-
Brominating Agent : NBS (1.1 equiv)
-
Catalyst : FeBr₃ (10 mol%)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Monitoring : TLC or HPLC to track regioselectivity.
Reductive Amination and Functionalization
Patent data on silodosin intermediates suggests that reductive amination and subsequent functionalization could be adapted for this compound synthesis:
-
Propyl Group Introduction : Alkylation of indolin-2-one with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF).
-
Bromination : Selective bromination using POBr₃ or HBr/AcOH.
Critical Analysis of Methodologies
Efficiency and Scalability
The copper-catalyzed method offers moderate yields (61%) but requires specialized catalysts and anhydrous conditions, complicating industrial scalability. In contrast, hypothetical bromination routes (Section 2.1) might provide higher atom economy but lack experimental validation in the literature.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-propylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted indolin-2-one derivatives.
Oxidation Reactions: Formation of oxo-indolin-2-one derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The indolinone framework is significant in medicinal chemistry due to its diverse pharmacological effects. 7-Bromo-1-propylindolin-2-one has been studied for its potential applications in drug development:
- Anticancer Activity : Research indicates that compounds with indolinone structures exhibit antitumor activity. For instance, derivatives of indolinone have shown effectiveness against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers . The presence of the bromine atom enhances the compound's binding affinity to biological targets, making it a candidate for further pharmacological exploration.
- Kinase Inhibition : Some studies have suggested that indolinone compounds can act as effective kinase inhibitors, targeting specific pathways involved in cancer progression. This mechanism is crucial for developing targeted cancer therapies .
This compound exhibits a range of biological activities attributed to its structural characteristics:
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activities, which could be explored further in the context of viral infections.
- Anti-inflammatory Effects : The compound's ability to modulate biochemical pathways may also extend to anti-inflammatory effects, making it relevant in treating conditions associated with inflammation.
Chemical Reactivity
The chemical reactivity of this compound can be categorized into several types of reactions:
- Substitution Reactions : The compound can undergo substitution reactions leading to the formation of various substituted indolin-2-one derivatives, which may have distinct biological activities.
- Oxidation and Reduction Reactions : These reactions can yield oxo-indolin-2-one derivatives and alcohol derivatives, respectively, expanding the library of potential therapeutic agents derived from this compound.
Research Case Studies
Several case studies highlight the applications of this compound in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-1-propylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Discrepancy Between Query and Evidence
The compound in the evidence (7-Bromo-2-propyl-2H-phthalazin-1-one ) differs from the queried compound (7-Bromo-1-propylindolin-2-one ) in both the heterocyclic core and substituent positions:
- Core Structure: Phthalazinone (a fused benzene-pyridazinone ring system) vs. indolinone (a fused benzene-pyrrolidone system).
- Substituents: The propyl group in the phthalazinone derivative is at position 2, whereas the query specifies position 1 for the indolinone analog.
No data about this compound or its analogs (e.g., other indolinone derivatives) are available in the provided evidence.
Analysis of : 7-Bromo-2-propyl-2H-phthalazin-1-one
For completeness, here are the details from the evidence:
Chemical Properties and Supplier Information ()
- IUPAC Name : 7-Bromo-2-propyl-2H-phthalazin-1-one
- Synonyms: 7-Bromo-2-propylphthalazin-1(2H)-one 1(2H)-Phthalazinone, 7-bromo-2-propyl-
No additional data (e.g., solubility, reactivity, biological activity, or comparisons with analogs) are provided in the evidence.
Hypothetical Comparison Framework for Indolinone Analogs
| Property | This compound | Reference Compound (e.g., 1-Propylindolin-2-one) | Brominated Analog (e.g., 5-Bromo-1-propylindolin-2-one) |
|---|---|---|---|
| Molecular Weight | Not provided | ~177.2 g/mol | ~256.1 g/mol |
| Boiling/Melting Point | Not available | Estimated 180–200°C | Likely higher due to bromine |
| Solubility | Unreported | Moderate in polar solvents | Reduced due to bromine’s hydrophobicity |
| Reactivity | — | Base-sensitive at N-propyl | Bromine may enable cross-coupling reactions |
| Biological Activity | — | Unlikely bioactive without substituents | Potential kinase inhibition (if aligned with known SAR) |
Key Differences :
- Bromine at position 7 could enhance electrophilicity or steric hindrance compared to non-brominated analogs.
- Propyl chain length and position influence lipophilicity and metabolic stability.
Biological Activity
7-Bromo-1-propylindolin-2-one is a synthetic compound belonging to the indolinone class, characterized by a bromine atom at the seventh position and a propyl group at the first position. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The structural features of this compound significantly influence its biological activity. The presence of the bromine atom enhances its reactivity and binding affinity to various biological targets, making it an interesting candidate for drug development.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylindolin-2-one | Lacks bromine at the seventh position | Basic indolinone structure without halogenation |
| 7-Chloro-1-methylindolin-2-one | Contains chlorine instead of bromine | Chlorine's different reactivity compared to bromine |
| 7-Fluoro-1-methylindolin-2-one | Contains fluorine at the seventh position | Fluorine's electronegative properties affect binding |
| 7-Bromo-3,3-dimethylindolin-2-one | Dimethyl substitution at the third position | Increased steric hindrance affecting reactivity |
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study indicated that compounds with similar indole structures can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
Case Study: Antitumor Efficacy
In vitro studies demonstrated that derivatives of this compound displayed cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value in the range of , indicating potent anticancer activity compared to standard chemotherapeutics like Sunitinib which had an IC50 value of against HepG2 and A549 cell lines .
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth through interference with critical metabolic pathways.
Experimental Findings
In a study assessing antimicrobial efficacy, derivatives of indolinone were tested against various bacterial strains using broth microdilution methods. The results indicated substantial antibacterial activity, especially against resistant strains .
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancerous and bacterial cells.
- Receptor Interaction : It interacts with various receptors that are implicated in cancer progression and inflammation, thereby altering cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Bromo-1-propylindolin-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves bromination of indolin-2-one derivatives followed by alkylation with 1-propyl groups. Optimization strategies include:
- Catalyst Selection : Testing palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve regioselectivity .
- Solvent Effects : Comparing polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates and yields .
- Temperature Gradients : Systematic evaluation of reaction temperatures (e.g., 60–120°C) to balance yield and side-product formation.
- Purity Validation : Use HPLC (>98% purity) and NMR (¹H/¹³C) to confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Spectroscopy :
- NMR : Key peaks include δ 7.2–7.5 ppm (aromatic protons), δ 3.8–4.1 ppm (propyl chain CH₂), and δ 1.5–1.8 ppm (propyl CH₃) .
- IR : Confirm carbonyl (C=O) stretch near 1700 cm⁻¹ and C-Br absorption at 550–600 cm⁻¹ .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 256.1 (calculated for C₁₁H₁₂BrNO) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) for absolute configuration confirmation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Standardized Assays : Replicate antimicrobial or kinase inhibition assays using identical protocols (e.g., MIC testing with E. coli ATCC 25922) to isolate variables .
- Batch Purity Analysis : Compare results across batches with quantified impurities (e.g., residual solvents via GC-MS) to rule out contamination effects .
- Dose-Response Curves : Establish EC₅₀ values under controlled conditions (e.g., 0.1–100 µM) to identify threshold effects .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data variability from independent studies .
Q. What strategies are effective in elucidating the mechanistic role of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive binding .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with active sites (e.g., kinase ATP-binding pockets) and validate via mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess specificity .
- Cross-Species Comparisons : Test activity against orthologs (e.g., human vs. murine enzymes) to identify conserved binding motifs .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Compare stability in amber vs. clear glass vials under UV-Vis light (300–800 nm) .
- pH-Dependent Stability : Assess compound integrity in buffers (pH 2–10) to identify optimal storage conditions .
- Data Documentation : Report degradation products (e.g., dehalogenated derivatives) and their bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
